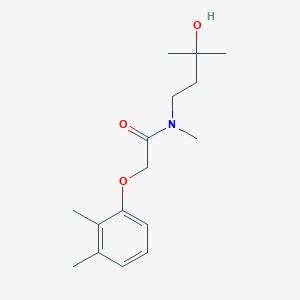![molecular formula C20H10BrN3O4S B5443065 2-{(E)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B5443065.png)
2-{(E)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 2-{(E)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{(E)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-{(E)-1-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
2-Bromo-N-methylbenzamide: A simpler structure with fewer functional groups.
3,5-Dibromo-4-methylaniline: Another brominated compound with different substitution patterns.
Pyridinium salts: Known for their wide range of applications in chemistry and biology.
Eigenschaften
IUPAC Name |
(2E)-2-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrN3O4S/c21-14-9-11(24(26)27)5-7-13(14)17-8-6-12(28-17)10-18-19(25)23-16-4-2-1-3-15(16)22-20(23)29-18/h1-10H/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJRENWXPIUMOM-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5442986.png)
![1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5442995.png)
![Ethyl 1-[4-(2-fluorophenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5443002.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride](/img/structure/B5443010.png)
![1-(4-Fluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5443012.png)
![methyl 2-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2-methylpropanoate](/img/structure/B5443018.png)
![N-{2-[4-(1H-imidazol-4-ylmethyl)morpholin-2-yl]ethyl}-N'-phenylurea](/img/structure/B5443019.png)
![2-[[2-[(4-Methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B5443023.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5443028.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5443035.png)
![N-(3-methylphenyl)-2-[4-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B5443044.png)

![N-methyl-5-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5443053.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5443058.png)
